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Compound of Interest

Compound Name: Calteridol calcium

Cat. No.: B3046292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the novel synthetic

ligand, Calteridol. It details the multi-step synthesis process, complete characterization data,

and elucidation of its mechanism of action as a potent and selective inhibitor of the Kinase of

Apoptotic Signaling Pathways (KASP). This guide includes detailed experimental protocols and

visual diagrams of the core signaling pathway and experimental workflows to facilitate

understanding and replication by researchers in the field of drug discovery.

Introduction
Calteridol is a novel heterocyclic small molecule identified through a high-throughput screening

campaign for inhibitors of key regulators in apoptotic pathways. Dysregulation of apoptosis is a

hallmark of numerous diseases, including cancer and autoimmune disorders, making targeted

modulation of these pathways a significant therapeutic strategy.[1][2] Calteridol has emerged

as a lead compound due to its high potency and selectivity for the Kinase of Apoptotic

Signaling Pathways (KASP), a critical upstream kinase in a newly identified pro-apoptotic

cascade. This whitepaper outlines the complete development process of Calteridol, from its

chemical synthesis to its biological characterization.

Synthesis of Calteridol
The synthesis of Calteridol is accomplished via a robust three-step process commencing with

commercially available starting materials. The overall synthetic scheme is designed for
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efficiency and scalability.

Scheme 1: Overall Synthesis of Calteridol

Step 1: Nucleophilic Aromatic Substitution

Step 2: Acylation

Step 3: Cyclization

Starting Material A
(4-Chloro-7-methoxyquinoline)

Intermediate 1

Reagent: K2CO3, DMF
Condition: 120°C, 12h

Starting Material B
(2-Aminophenol)

Calteridol

Reagents: Acyl Chloride, Pyridine
Then: Polyphosphoric Acid

Condition: 140°C, 4h

Click to download full resolution via product page

Caption: Synthetic pathway for Calteridol.

Experimental Protocols: Synthesis
Step 1: Synthesis of Intermediate 1 (N-(2-hydroxyphenyl)-7-methoxyquinolin-4-amine)

To a solution of 4-chloro-7-methoxyquinoline (1.0 eq) in dimethylformamide (DMF, 0.5 M),

add 2-aminophenol (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

Heat the reaction mixture to 120°C and stir for 12 hours under a nitrogen atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum

to yield Intermediate 1 as a solid.

Step 2 & 3: Synthesis of Calteridol

Dissolve Intermediate 1 (1.0 eq) in pyridine (0.4 M) and cool the solution to 0°C.

Add 3-chloropropionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room

temperature and stir for 6 hours.

Remove the pyridine under reduced pressure. To the crude residue, add polyphosphoric

acid.

Heat the mixture to 140°C for 4 hours.

Cool the reaction and carefully add it to a beaker of crushed ice with vigorous stirring.

Neutralize the solution with aqueous sodium hydroxide (NaOH) until a precipitate forms.

Collect the solid by filtration, wash with water, and purify by column chromatography (Silica

gel, Dichloromethane:Methanol gradient) to afford Calteridol.

Physicochemical Characterization
Calteridol was fully characterized using a suite of standard analytical techniques to confirm its

structure and assess its purity.[3][4][5] The data are summarized in the tables below.

Structural and Purity Data
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Parameter Method Result

Molecular Formula - C₁₉H₁₅N₃O₂

Molecular Weight - 317.34 g/mol

Appearance Visual Inspection Off-white solid

Purity HPLC (254 nm) >99.5%

Retention Time HPLC 8.42 min

Table 1: General physicochemical properties of Calteridol.

Spectroscopic and Analytical Data
Technique Data

¹H NMR (400 MHz, DMSO-d₆)

δ 8.75 (d, J=5.2 Hz, 1H), 8.30 (d, J=9.1 Hz, 1H),

7.90 (d, J=8.0 Hz, 1H), 7.50 (dd, J=8.0, 1.5 Hz,

1H), 7.40 (m, 2H), 7.25 (d, J=2.5 Hz, 1H), 7.05

(dd, J=9.1, 2.5 Hz, 1H), 6.90 (d, J=5.2 Hz, 1H),

3.95 (s, 3H).

¹³C NMR (100 MHz, DMSO-d₆)

δ 162.0, 158.5, 150.2, 149.0, 145.1, 134.8,

128.9, 125.4, 124.3, 122.1, 121.8, 118.0, 115.6,

110.2, 101.5, 56.1.

Mass Spec (ESI+)
m/z 318.1239 [M+H]⁺ (Calculated for

C₁₉H₁₆N₃O₂⁺: 318.1237)

Elemental Analysis
Calculated: C, 71.91; H, 4.76; N, 13.24. Found:

C, 71.85; H, 4.81; N, 13.19.

Table 2: Spectroscopic and elemental analysis data for Calteridol.

Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR): Spectra were recorded on a 400 MHz spectrometer.

Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are

reported in parts per million (ppm).
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Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray

ionization (ESI) time-of-flight (TOF) mass spectrometer.

High-Performance Liquid Chromatography (HPLC): Purity was determined using a C18

column (4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water (with 0.1% formic

acid) under gradient elution, at a flow rate of 1.0 mL/min. Detection was performed at 254

nm.

Biological Activity and Mechanism of Action
Calteridol acts as a potent inhibitor of the Kinase of Apoptotic Signaling Pathways (KASP). The

KASP pathway is a critical signaling cascade that, upon activation by cellular stress signals,

phosphorylates and activates the downstream effector protein Apoptin-1, leading to

programmed cell death.
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Caption: Calteridol's mechanism of action in the KASP signaling pathway.

Biological Activity Data
The inhibitory activity of Calteridol was quantified using an in vitro kinase assay. The compound

demonstrates potent, dose-dependent inhibition of KASP.
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Compound Target Assay Type IC₅₀ (nM)

Calteridol KASP
Fluorescence

Polarization
15.2 ± 2.1

Staurosporine KASP
Fluorescence

Polarization
8.7 ± 1.5

(Control)

Table 3: In vitro inhibitory activity of Calteridol against KASP.

Experimental Protocol: In Vitro Kinase Assay
A fluorescence polarization (FP)-based competitive binding assay was used to determine the

IC₅₀ value of Calteridol for the KASP kinase.[6]

Recombinant human KASP enzyme, a fluorescently labeled tracer ligand, and a kinase

buffer solution are prepared.

A serial dilution of Calteridol (from 100 µM to 1 pM) is prepared in DMSO and added to a

384-well plate.

The KASP enzyme and tracer are added to each well.

The plate is incubated at room temperature for 60 minutes, protected from light.

Fluorescence polarization is measured using a plate reader (Excitation: 485 nm, Emission:

535 nm).

Data are normalized to high (no inhibitor) and low (no enzyme) controls.

The IC₅₀ value is calculated by fitting the dose-response curve using a four-parameter

logistic equation.

Overall Experimental Workflow
The process of developing and validating Calteridol follows a structured workflow from

chemical synthesis through to biological evaluation.
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Synthesis

Purification & Characterization

Biological Evaluation

Step 1:
Nucleophilic Substitution

Step 2:
Acylation

Step 3:
Cyclization

Column Chromatography

Structure & Purity Verification
(NMR, MS, HPLC)

In Vitro Kinase Assay
(IC50 Determination)

Data Analysis
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Caption: High-level workflow from synthesis to biological testing.
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Conclusion
Calteridol is a novel, potent, and selective inhibitor of the KASP kinase, synthesized through an

efficient three-step process. Its structure has been unequivocally confirmed by comprehensive

spectroscopic and analytical methods, and its purity exceeds 99.5%. The detailed protocols

and data presented in this whitepaper provide a complete foundation for further investigation of

Calteridol as a potential therapeutic agent for diseases characterized by aberrant apoptotic

signaling. Future work will focus on structure-activity relationship (SAR) studies to optimize its

pharmacological profile and in vivo efficacy studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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